molecular formula C13H14N2O2 B8123479 Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate

Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate

Cat. No.: B8123479
M. Wt: 230.26 g/mol
InChI Key: QVLUHVIKBZLQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate (C₁₃H₁₄N₂O₂) is a substituted imidazole derivative characterized by a benzyl group at the 4-position, a methyl group at the 5-position, and a carboxylate ester at the 2-position of the imidazole ring. Its molecular weight is 230.26 g/mol, and it appears as a white to yellow solid . Key identifiers include the PubChem CID 145926540 and IUPAC name this compound.

Properties

IUPAC Name

methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-11(8-10-6-4-3-5-7-10)15-12(14-9)13(16)17-2/h3-7H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLUHVIKBZLQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation via N-Benzylation

The most widely documented approach begins with 2-methyl-1H-imidazole as the precursor. In a representative procedure, 2-methylimidazole undergoes N-benzylation using 1-bromobenzyl in the presence of sodium hydride (NaH) and dimethylformamide (DMF) as the solvent. The reaction proceeds via deprotonation of the imidazole nitrogen by NaH, followed by nucleophilic substitution with the benzyl bromide electrophile. This step generates a mixture of positional isomers (1-benzyl-4-methyl-1H-imidazole and 1-benzyl-5-methyl-1H-imidazole) in approximately 1:1 ratio, achieved with an 84.8% combined yield.

Key Reaction Conditions

  • Temperature: 0–50°C (stepwise heating)

  • Solvent: DMF

  • Base: NaH (1.47 mol equivalents)

  • Electrophile: 1-Bromobenzyl (1.3 mol equivalents)

Carboxylation and Esterification

The benzylated intermediates are subsequently carboxylated at the C-2 position using halogenated formate esters (e.g., ethyl chloroformate). This step employs a dual-base system, where the imidazole ring is deprotonated to enhance nucleophilicity at C-2. Reaction with ethyl chloroformate introduces the ester moiety, yielding ethyl 1-benzyl-4-methyl-1H-imidazole-2-carboxylate and its positional isomer. Final transesterification with methanol under acidic or basic conditions produces the target methyl ester.

Optimization Insights

  • Isomer separation is unnecessary in early stages, as both isomers converge to the same product after debenzylation.

  • Use of anhydrous Na₂SO₄ during workup minimizes ester hydrolysis.

Nitrous Acid-Mediated Cyclocondensation

Hydroxyimino Intermediate Formation

An alternative route leverages ethyl acetoacetate as the starting material. Treatment with sodium nitrite (NaNO₂) in acetic acid generates ethyl 2-hydroxyiminoacetoacetate, a key intermediate. This reaction exploits the electrophilic character of nitrous acid to form the oxime at the β-keto position.

Reaction Parameters

  • Temperature: 0–15°C (exothermic control)

  • Acid: Glacial acetic acid

  • Nitrosating Agent: NaNO₂ (1:1 molar ratio)

Imidazole Ring Closure

The hydroxyimino intermediate undergoes cyclization with formaldehyde and concentrated hydrochloric acid, facilitating imidazole ring formation via condensation. Ammonia is introduced to neutralize the reaction mixture, yielding ethyl 5-methyl-4-imidazolecarboxylate. Subsequent benzylation using benzyl chloride under basic conditions (NaH/DMF) introduces the benzyl group at N-1, followed by ester interchange to obtain the methyl ester.

Performance Metrics

  • Overall Yield: 61–70.4%

  • Purity: ≥98.4% (HPLC)

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Complexity
Alkylation-Esterification2-MethylimidazoleN-Benzylation, Carboxylation84.8%Moderate
Nitrous Acid CyclizationEthyl AcetoacetateOxime Formation, Cyclization70.4%High
Microwave-AssistedGlyoxal DerivativesMulticomponent CondensationN/A*Low

*Requires experimental validation for target compound.

Critical Observations

  • Regioselectivity Challenges : Alkylation methods produce positional isomers, necessitating careful reaction control or post-synthesis separation.

  • Scalability : The nitrous acid route employs hazardous reagents (HCl, NH₃), complicating industrial adaptation.

  • Green Chemistry Potential : Microwave methods reduce solvent use and energy consumption but lack empirical data for this specific ester.

Mechanistic Considerations and Side Reactions

Competing Alkylation Pathways

In N-benzylation steps, over-alkylation at both imidazole nitrogens is a common side reaction. Steric hindrance from the methyl group at C-5 preferentially directs benzylation to N-1, but minor quantities of N-3 benzylated byproducts may form.

Ester Hydrolysis Risks

The methyl ester group is susceptible to nucleophilic attack, particularly under basic conditions. Maintaining pH < 8 during workup and using aprotic solvents (e.g., DCM, THF) mitigates hydrolysis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents)

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, alkylated products

Scientific Research Applications

Synthesis of Histamine H2 Antagonists

One of the primary applications of methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate is its use as an intermediate in the synthesis of histamine H2 receptor antagonists. These compounds are crucial in the treatment of gastric acid-related disorders, such as peptic ulcers. The synthesis pathway involves converting this compound into derivatives that act as effective inhibitors of gastric acid secretion. For instance, cimetidine, a well-known H2 antagonist, can be synthesized using intermediates derived from this compound .

Research on Protein Arginine Methyltransferases (PRMTs)

Recent studies have highlighted the role of this compound in developing inhibitors for protein arginine methyltransferases (PRMTs). These enzymes are involved in various cellular processes, including gene regulation and signal transduction. Compounds related to this imidazole derivative have shown promise as selective inhibitors of PRMT5, which is implicated in several cancers .

Potential Anticancer Properties

The compound's structural features allow it to interact with biological targets effectively, making it a candidate for developing anticancer agents. Research indicates that modifications to the imidazole ring can enhance potency and selectivity against cancer cell lines, suggesting a pathway for further exploration in cancer therapeutics .

Case Study 1: Synthesis of Cimetidine

A significant case study involves the synthesis of cimetidine from this compound. The process includes several steps:

  • Reduction of the ester group to form the corresponding alcohol.
  • Reaction with cysteamine to introduce a thiomethyl group.
  • Final modifications lead to cimetidine, which has been extensively studied for its efficacy in treating duodenal ulcers .

Case Study 2: PRMT5 Inhibition

A recent publication detailed the synthesis of various imidazole derivatives, including those based on this compound, which were tested as PRMT5 inhibitors. The study found that certain modifications significantly increased binding affinity and selectivity towards PRMT5 compared to other PRMTs, indicating potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. In medicinal applications, it may interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of imidazole derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate with analogous compounds:

Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₃H₁₄N₂O₂ 230.26 4-benzyl, 5-methyl, 2-carboxylate ester
4-Methyl-1H-imidazole-5-carbaldehyde C₅H₆N₂O 110.11 4-methyl, 5-carbaldehyde
1-Methyl-1H-imidazole-5-carbohydrazide C₅H₈N₄O 140.14 1-methyl, 5-carbohydrazide
Ethyl (4R,5R)-rel-1-benzyl-5-(4-(benzylamino)phenyl)-2-(4-methoxyphenyl)-... C₃₉H₃₇N₃O₃ 595.73 1-benzyl, 4-phenyl, 5-(benzylamino)phenyl, 2-(4-methoxyphenyl), ethyl carboxylate
5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline C₁₄H₁₃N₃O 239.28 2-methoxy, 5-benzoimidazolyl

Key Observations:

  • The carboxylate ester in the target compound enhances lipophilicity compared to the carbaldehyde and carbohydrazide groups in ’s compounds .
  • The benzyl group at the 4-position in the target compound contributes to steric bulk, contrasting with simpler substituents in smaller imidazoles (e.g., 4-methyl in C₅H₆N₂O) .
  • Larger derivatives (e.g., C₃₉H₃₇N₃O₃ ) exhibit extended π-systems and multiple aromatic substituents, which may influence solubility and intermolecular interactions.

Physical Properties

Compound Name Physical State Melting Point (°C) Notes
This compound White to yellow solid N/A Data limited; purity grades up to 99.999% available.
4-Methyl-1H-imidazole-5-carbaldehyde Solid 165–166 Higher polarity due to aldehyde group.
1-Methyl-1H-imidazole-5-carbohydrazide Solid 186–187 Hydrazide group may enhance hydrogen-bonding potential.
5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline Solid N/A Methoxy and benzoimidazole groups likely increase thermal stability.

Analysis:

  • The target compound’s carboxylate ester likely reduces melting point compared to derivatives with polar groups (e.g., aldehyde or carbohydrazide) .
  • Larger molecular weight compounds (e.g., C₃₉H₃₇N₃O₃ ) are expected to have higher melting points due to increased van der Waals interactions.

Biological Activity

Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its diverse biological activities. The presence of the benzyl and methyl groups enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Research indicates that imidazole derivatives, including this compound, exhibit various mechanisms of action:

  • Aldosterone Synthase Inhibition : Similar compounds have been shown to inhibit aldosterone synthase (CYP11B2), which is implicated in conditions like heart failure and hypertension . This inhibition can lead to decreased aldosterone levels, potentially alleviating symptoms associated with these conditions.
  • Antimicrobial Activity : Imidazole derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Activity Target/Organism IC50/MIC Values Reference
Aldosterone Synthase InhibitionCYP11B2Not specified
Antibacterial ActivityS. aureusMIC = 0.78 µg/mL
Antifungal ActivityCandida albicansMIC = 250 µg/mL
CytotoxicityMDA-MB-231 cell lineIC50 = 1.60 µM

Case Studies

Several studies have investigated the biological activity of this compound:

  • Cardiovascular Applications : A study highlighted the compound's potential in treating cardiovascular diseases by inhibiting aldosterone synthesis, which could help manage conditions like hypertension and heart failure .
  • Antimicrobial Efficacy : In vitro studies demonstrated that related imidazole derivatives possess significant antibacterial properties, making them candidates for developing new antibiotics against resistant bacterial strains .
  • Cytotoxic Effects : Research on cancer cell lines revealed that certain imidazole derivatives exhibit cytotoxic effects, suggesting potential applications in oncology .

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step routes, starting with condensation reactions between substituted benzylamines and carbonyl compounds. For example, manganese(IV) oxide in dichloromethane has been used to oxidize intermediates with yields up to 85% . Solvent selection (e.g., acetic acid for reflux) and catalysts (e.g., Ru-complexes) are critical for optimizing regioselectivity and minimizing side reactions . Purification often employs recrystallization from DMF/acetic acid mixtures to isolate the final product .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and methyl/benzyl group integration .
  • IR Spectroscopy : Identifies carbonyl (C=O) and imidazole ring vibrations .
  • Elemental Analysis : Cross-validates purity by comparing experimental vs. calculated C/H/N/O percentages .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can low yields in the final synthesis step be addressed?

  • Methodological Answer : Low yields may arise from incomplete cyclization or side reactions. Strategies include:

  • Catalyst Optimization : Transition metal catalysts (e.g., Ru-complexes) improve cyclization efficiency under milder conditions .
  • Reaction Time/Temperature : Extended reflux durations (5–7 hours) in acetic acid enhance conversion rates .
  • Purification Adjustments : Gradient column chromatography with ethyl acetate/hexane mixtures can separate byproducts .

Q. What crystallographic approaches resolve structural ambiguities in this compound?

  • Methodological Answer : X-ray crystallography using SHELX software is standard for resolving crystal packing and hydrogen-bonding networks . For twinned crystals or high-resolution data, SHELXL’s robust refinement algorithms (e.g., TWIN/BASF commands) improve accuracy . Intermolecular interactions (e.g., C–H⋯O bonds) can be analyzed via graph-set notation to understand crystal engineering potential .

Q. How should conflicting elemental analysis and spectroscopic data be analyzed?

  • Methodological Answer : Discrepancies may indicate impurities or hydration. Steps include:

  • Repeat Characterization : Re-run NMR/IR under standardized conditions to rule out solvent artifacts .
  • Alternative Techniques : Use X-ray photoelectron spectroscopy (XPS) to verify elemental composition or DSC/TGA to detect solvates .
  • Synthesis Replication : Compare results with literature protocols (e.g., MnO₂ oxidation vs. Ru-catalyzed methods) to identify step-specific errors .

Q. What computational methods predict the compound’s reactivity or binding properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . Molecular docking (e.g., AutoDock Vina) models interactions with biological targets, such as enzymes with imidazole-binding pockets, using crystal structures or homology models .

Data Contradiction Analysis

Q. How to interpret unexpected melting point deviations in synthesized batches?

  • Methodological Answer : Melting point shifts suggest polymorphic forms or impurities. Techniques include:

  • PXRD : Differentiates crystalline phases and identifies amorphous content .
  • HPLC-PDA : Detects trace impurities (>0.1%) that may lower melting points .
  • Thermal Analysis : DSC profiles reveal phase transitions (e.g., enantiotropic vs. monotropic) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.